molecular formula C12H8ClN3O2 B14234162 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one CAS No. 477713-16-9

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one

Cat. No.: B14234162
CAS No.: 477713-16-9
M. Wt: 261.66 g/mol
InChI Key: CHQYYDGWQWGJRS-UHFFFAOYSA-N
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Description

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-acyl-quinolin-2-one with hydrazine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as indium(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antibacterial activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is unique due to its fused pyridazine-quinoline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

477713-16-9

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

9-chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one

InChI

InChI=1S/C12H8ClN3O2/c1-6-11-9(5-14-15-6)8-4-7(13)2-3-10(8)16(18)12(11)17/h2-5,18H,1H3

InChI Key

CHQYYDGWQWGJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=N1)C3=C(C=CC(=C3)Cl)N(C2=O)O

Origin of Product

United States

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